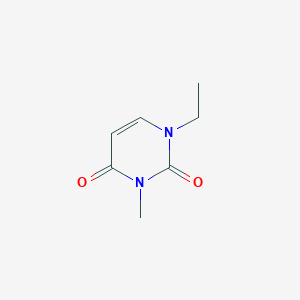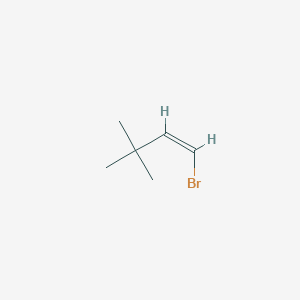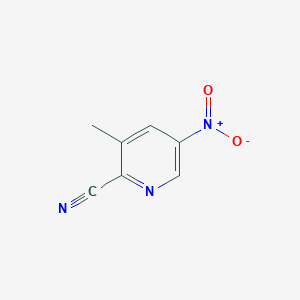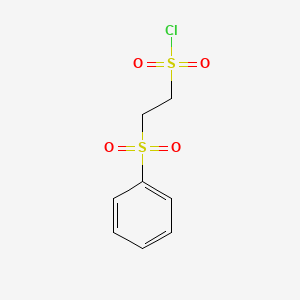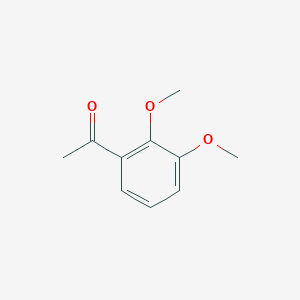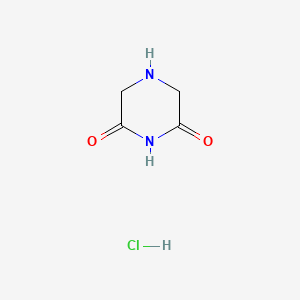
Piperazine-2,6-dione hydrochloride
Overview
Description
Piperazine-2,6-dione hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is known for its diverse applications in medicinal chemistry, particularly in the synthesis of various pharmacologically active compounds .
Mechanism of Action
Target of Action
Piperazine-2,6-dione hydrochloride, similar to other piperazine compounds, primarily targets the GABA receptors . These receptors are crucial for maintaining the balance of excitatory and inhibitory signals in the brain, thus playing a significant role in neural signal transmission .
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This interaction results in the paralysis of certain organisms, such as worms, facilitating their removal or expulsion from the host body .
Biochemical Pathways
It is known that the compound’s action on gaba receptors can influence various downstream effects, including the modulation of neural signal transmission .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The primary result of this compound’s action is the paralysis of certain organisms, such as worms, due to its interaction with GABA receptors . This facilitates the removal or expulsion of these organisms from the host body .
Biochemical Analysis
Biochemical Properties
Piperazine-2,6-dione hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with gamma-aminobutyric acid (GABA) receptors, which are crucial for neurotransmission. The compound binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . Additionally, this compound has been shown to interact with other biomolecules, such as cytochrome c and caspase-3, which are involved in apoptotic pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells, including glioblastoma and cervix cancer cells . The compound influences cell function by upregulating intracellular apoptotic marker proteins, such as cleaved caspase-3, cytochrome c, and Bax. It also increases the activities of caspase-3 and caspase-9, which are key enzymes in the intrinsic mitochondrial signaling pathway . These effects highlight the potential of this compound as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound acts as a gamma-aminobutyric acid receptor agonist, binding directly to muscle membrane gamma-aminobutyric acid receptors and causing hyperpolarization of nerve endings . This interaction leads to the inhibition of neurotransmission and results in flaccid paralysis. Additionally, this compound induces apoptosis in cancer cells by upregulating apoptotic marker proteins and activating caspase enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of reactive metabolites . These metabolites may have different effects on cellular processes, and their long-term impact on cellular function needs to be further investigated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes phase I metabolic reactions, leading to the formation of reactive intermediates. These intermediates can be further metabolized by conjugation reactions, resulting in the formation of stable metabolites. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can be distributed to various cellular compartments, including the cytoplasm and mitochondria. The localization and accumulation of the compound within specific tissues are important factors that influence its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound has been observed to localize in the mitochondria, where it exerts its apoptotic effects by activating the intrinsic mitochondrial signaling pathway . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine-2,6-dione hydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction involving isocyanides, aldehydes, amines, and carboxylic acids . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also lead to the formation of piperazine derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Piperazine-2,6-dione hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s amine groups react readily with carbon dioxide to produce carbamate and bicarbamate derivatives . Additionally, it can participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition of diynes with azides .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include isocyanides, aldehydes, amines, carboxylic acids, and azides . Reaction conditions often involve the use of solvents like methanol and catalysts such as silver carbonate .
Major Products Formed: The major products formed from the reactions of this compound include various substituted piperazines, carbamates, and bicarbamates . These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Piperazine-2,6-dione hydrochloride has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of drugs targeting various diseases, including cancer and neurological disorders . The compound’s ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development .
In biology, this compound is used to study the mechanisms of enzyme inhibition and receptor binding . Its derivatives have shown potential as anticancer agents, antimicrobial agents, and enzyme inhibitors . In industry, the compound is utilized in the synthesis of agrochemicals, polymers, and other specialty chemicals .
Comparison with Similar Compounds
Piperazine-2,6-dione hydrochloride can be compared with other similar compounds, such as piperazine hydrate and piperazine citrate . While all these compounds share the piperazine core structure, they differ in their specific functional groups and pharmacological properties . This compound is unique due to its specific dione functionality, which imparts distinct chemical reactivity and biological activity .
List of Similar Compounds:- Piperazine hydrate
- Piperazine citrate
- Pyridazine
- Pyrimidine
- Pyrazine
Properties
IUPAC Name |
piperazine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2.ClH/c7-3-1-5-2-4(8)6-3;/h5H,1-2H2,(H,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRECVFCPUGFXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499733 | |
| Record name | Piperazine-2,6-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35975-30-5 | |
| Record name | Piperazine-2,6-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | piperazine-2,6-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
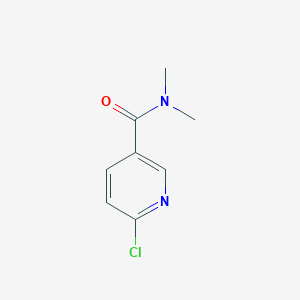

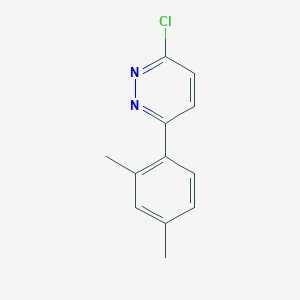
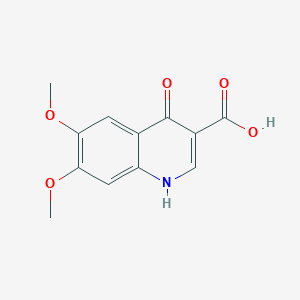
![[1,1'-Biphenyl]-2-sulfonamide](/img/structure/B1367006.png)
